molecular formula C14H9NO2 B1597685 4-(3-cyanophenyl)benzoic Acid CAS No. 5728-45-0

4-(3-cyanophenyl)benzoic Acid

Cat. No. B1597685
CAS RN: 5728-45-0
M. Wt: 223.23 g/mol
InChI Key: ITRBFYPHDCHMCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3-cyanophenyl)benzoic acid, also known as 4-(m-cyanophenyl)benzoic acid or 3-(4-carboxyphenyl)benzonitrile, is an organic compound that belongs to the family of benzoic acids. It has a molecular formula of C14H9NO2 .


Molecular Structure Analysis

The molecular structure of 4-(3-cyanophenyl)benzoic Acid consists of a benzoic acid group attached to a cyanophenyl group . The molecular weight of this compound is 223.23 g/mol.


Physical And Chemical Properties Analysis

4-(3-cyanophenyl)benzoic Acid is a solid compound . More specific physical and chemical properties are not directly mentioned in the papers retrieved.

Scientific Research Applications

  • Materials Research and Pharmaceutical Applications

    • Field : Materials Science
    • Application : Benzoic acid derivatives, including 4-(3-cyanophenyl)benzoic Acid, are extensively employed in co-crystal engineering for materials research and pharmaceutical applications .
    • Methods : The influence of weak, non-bonded interactions in benzoic acid derivatives is studied using Raman spectroscopic studies and density functional theory (DFT) calculations .
    • Results : The presence of non-bonded interactions that come into play because of various functional groups in these materials is discussed with the help of density functional theory calculations and Raman spectroscopic studies at ambient conditions and slightly elevated pressures .
  • Corrosion Inhibitors

    • Field : Materials Engineering
    • Application : Benzoic acid derivatives are used as corrosion inhibitors for AISI 316 stainless steel in hydrochloric acid medium .
    • Methods : The inhibition efficiency of these inhibitors is evaluated using weight loss (WL), open circuit potential (OCP), potentiodynamic polarization method, electrochemical impedance spectroscopy (EIS), and scanning electron microscopy (SEM) analysis .
    • Results : The inhibition efficiency of these inhibitors increased with the increase in concentration .
  • Pharmacological Activity

    • Field : Pharmacology
    • Application : Certain compounds, including 2-cyanoprop-2-yl 3-phenoxybenzoate, were found to exhibit peroxisome proliferator-activated receptor γ agonist activity and to be capable of activating glucokinase and inhibiting protein glycation .
    • Methods : The methods of application or experimental procedures are not specified in the source .
    • Results : The studied compounds did not influence dipeptidyl peptidase-4 activity .
  • Acidity Analysis

    • Field : Organic Chemistry
    • Application : Substituted benzoic acids, including 4-(3-cyanophenyl)benzoic Acid, are used to study the effects of substituents on acidity .
    • Methods : The acidity of these compounds is determined by their Ka (or pKa) values. The electron-withdrawing or electron-releasing ability of the substituent is used to predict the effect that the substituent has on the susceptibility of the benzene ring to electrophilic attack .
    • Results : The presence of an electron-withdrawing or electron-releasing group affects the stability of carboxylate anions, and in turn, determines the dissociation constant of a carboxylic acid .
  • Antioxidant and Anti-inflammatory Applications

    • Field : Pharmacology
    • Application : Compounds in this series possess high biological activity and include highly efficacious antioxidant, marginally toxic nonsteroidal anti-inflammatory, anti-allergic, immunomodulating, cardiologic, and antimicrobial drugs .
    • Methods : The methods of application or experimental procedures are not specified in the source .
    • Results : The studied compounds were found to be highly effective in their respective applications .
  • Diabetes Treatment

    • Field : Pharmacology
    • Application : 3-Phenoxybenzoic acid derivatives, including 2-cyanoprop-2-yl 3-phenoxybenzoate, were found to exhibit peroxisome proliferator-activated receptor γ agonist activity and to be capable of activating glucokinase and inhibiting protein glycation .
    • Methods : The methods of application or experimental procedures are not specified in the source .
    • Results : The studied compounds did not influence dipeptidyl peptidase-4 activity .
  • Acidity Analysis

    • Field : Organic Chemistry
    • Application : Substituted benzoic acids, including 4-(3-cyanophenyl)benzoic Acid, are used to study the effects of substituents on acidity .
    • Methods : The acidity of these compounds is determined by their Ka (or pKa) values. The electron-withdrawing or electron-releasing ability of the substituent is used to predict the effect that the substituent has on the susceptibility of the benzene ring to electrophilic attack .
    • Results : The presence of an electron-withdrawing or electron-releasing group affects the stability of carboxylate anions, and in turn, determines the dissociation constant of a carboxylic acid .
  • Antioxidant and Anti-inflammatory Applications

    • Field : Pharmacology
    • Application : Compounds in this series possess high biological activity and include highly efficacious antioxidant, marginally toxic nonsteroidal anti-inflammatory, anti-allergic, immunomodulating, cardiologic, and antimicrobial drugs .
    • Methods : The methods of application or experimental procedures are not specified in the source .
    • Results : The studied compounds were found to be highly effective in their respective applications .
  • Diabetes Treatment

    • Field : Pharmacology
    • Application : 3-Phenoxybenzoic acid derivatives, including 2-cyanoprop-2-yl 3-phenoxybenzoate, were found to exhibit peroxisome proliferator-activated receptor γ agonist activity and to be capable of activating glucokinase and inhibiting protein glycation .
    • Methods : The methods of application or experimental procedures are not specified in the source .
    • Results : The studied compounds did not influence dipeptidyl peptidase-4 activity .

properties

IUPAC Name

4-(3-cyanophenyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9NO2/c15-9-10-2-1-3-13(8-10)11-4-6-12(7-5-11)14(16)17/h1-8H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITRBFYPHDCHMCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C2=CC=C(C=C2)C(=O)O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70374088
Record name 4-(3-cyanophenyl)benzoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70374088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-cyanophenyl)benzoic Acid

CAS RN

5728-45-0
Record name 3′-Cyano[1,1′-biphenyl]-4-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5728-45-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(3-cyanophenyl)benzoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70374088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5728-45-0
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(3-cyanophenyl)benzoic Acid
Reactant of Route 2
Reactant of Route 2
4-(3-cyanophenyl)benzoic Acid
Reactant of Route 3
Reactant of Route 3
4-(3-cyanophenyl)benzoic Acid
Reactant of Route 4
Reactant of Route 4
4-(3-cyanophenyl)benzoic Acid
Reactant of Route 5
Reactant of Route 5
4-(3-cyanophenyl)benzoic Acid
Reactant of Route 6
Reactant of Route 6
4-(3-cyanophenyl)benzoic Acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.